REACTION_CXSMILES
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[CH3:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH2:3][CH:4](O)[CH3:5].P(Br)(Br)[Br:11].BrC(CCC)C>>[Br:11][CH:4]([CH2:3][CH:2]([CH3:1])[CH2:7][CH2:8][CH3:9])[CH3:5]
|
Name
|
|
Quantity
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17.5 g
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Type
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reactant
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Smiles
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CC(CC(C)O)CCC
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Name
|
|
Quantity
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13.48 g
|
Type
|
reactant
|
Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC(C)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
The product was purified by distillation at 165°-185° C.
|
Name
|
|
Type
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product
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Smiles
|
BrC(C)CC(CCC)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |